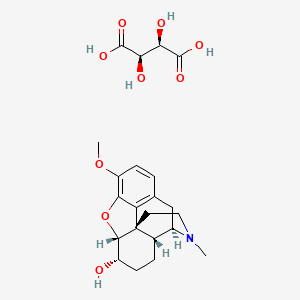
4-Methoxy-N-methylbenzeneethanamine
Vue d'ensemble
Description
4-Methoxy-N-methylbenzeneethanamine is a compound containing a phenethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine . It is also known as N-(4-methoxyphenethyl)methylamine .
Molecular Structure Analysis
The molecular formula of 4-Methoxy-N-methylbenzeneethanamine is C10H15NO . The molecular weight is 165.23 g/mol .Applications De Recherche Scientifique
Pharmacology
In pharmacological studies, this compound has been utilized to investigate its interaction with monoamine oxidase enzymes. Its inhibitory effects on these enzymes are of interest for developing treatments for diseases like depression and Parkinson’s disease, where monoamine regulation is disrupted .
Pulmonary Medicine
Research has indicated that derivatives of N-Methyl 4-Methoxyphenethylamine, such as its hydrochloride form, have shown promise in treating pulmonary conditions. For instance, it has been found to have inhibitory effects on bleomycin-induced pulmonary fibrosis in rats, suggesting potential therapeutic applications for human idiopathic pulmonary fibrosis .
Botanical Studies
This compound has been identified in certain cacti species, like Lepidocoryphantha runyonii, and is of interest in botanical research. Studying its presence and role in plants can provide insights into plant biochemistry and the evolution of alkaloids within the plant kingdom .
Chemical Synthesis
4-Methoxy-N-methylbenzeneethanamine is used as a precursor in the synthesis of more complex organic compounds. Its role in chemical reactions, particularly in alkylation processes, is valuable for creating a variety of derivatives with potential applications in material science and medicinal chemistry .
Analytical Chemistry
Due to its distinct chemical structure, this compound can be used as a standard or reference in analytical techniques such as mass spectrometry. It helps in the calibration of instruments and validation of analytical methods, ensuring the accuracy and reliability of chemical analyses .
Safety and Hazards
Mécanisme D'action
Target of Action
N-Methyl 4-Methoxyphenethylamine, also known as 4-Methoxy-N-methylbenzeneethanamine or [2-(4-METHOXY-PHENYL)-ETHYL]-METHYL-AMINE, is a compound that primarily targets the human trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in modulating brain chemistry and physiology .
Mode of Action
This compound acts as an agonist at the TAAR1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, N-Methyl 4-Methoxyphenethylamine binds to the TAAR1 receptor, activating it .
Biochemical Pathways
The biochemical pathways affected by N-Methyl 4-Methoxyphenethylamine are primarily those involving the TAAR1 receptor. TAAR1 plays a key role in the function of monoaminergic systems (serotonin, norepinephrine, and dopamine) in the brain . Therefore, the activation of TAAR1 by N-Methyl 4-Methoxyphenethylamine can influence these systems and their downstream effects .
Pharmacokinetics
It’s known that n-methyl 4-methoxyphenethylamine is produced by the n-methylation of tyramine via the action of the enzyme phenylethanolamine n-methyltransferase in humans .
Result of Action
The molecular and cellular effects of N-Methyl 4-Methoxyphenethylamine’s action are primarily due to its interaction with the TAAR1 receptor. By acting as an agonist at this receptor, N-Methyl 4-Methoxyphenethylamine can modulate the function of monoaminergic systems in the brain . This can potentially influence a variety of physiological and psychological processes, including mood, cognition, and perception .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMWSVNNSPUNER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193904 | |
| Record name | Compound 48-80 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-methylbenzeneethanamine | |
CAS RN |
4091-50-3 | |
| Record name | 4-Methoxy-N-methylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4091-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Compound 48-80 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004091503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Compound 48-80 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-2-(4-methoxyphenyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXY-N-METHYLBENZENEETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18PF78JWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the natural source of 4-Methoxy-N-methylbenzeneethanamine and what other compounds are found alongside it?
A: 4-Methoxy-N-methylbenzeneethanamine has been identified in several Eriogonum species, including Eriogonum brevicaule [, , ]. In Eriogonum brevicaule, it was found alongside cytotoxic phenolic glucosides [, ]. Another study identified it in Lepidocoryphantha runyonii (a cactus species) [].
Q2: Are there any known methods for synthesizing 4-Methoxy-N-methylbenzeneethanamine?
A2: The provided abstracts focus on the isolation and identification of 4-Methoxy-N-methylbenzeneethanamine from natural sources and do not mention any synthetic routes. Further research is needed to explore potential synthetic methods.
Q3: What is the significance of finding 4-Methoxy-N-methylbenzeneethanamine in various plant species?
A3: The presence of 4-Methoxy-N-methylbenzeneethanamine in different plant families suggests a potentially broader ecological role for this compound. Further research is needed to understand its function in these plants and explore potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6R,9S,10R)-10-isocyano-9-isopropyl-3,6-dimethyl-spiro[4.5]dec-3-ene](/img/structure/B1215087.png)
![6,7-Dihydro-5h-dibenzo[a,c][7]annulen-5-one](/img/structure/B1215088.png)


![4-{[2-(Benzyloxy)benzyl]amino}phenol](/img/structure/B1215091.png)






